Product packaging for alpha-Belladonnine(Cat. No.:CAS No. 5878-33-1)

alpha-Belladonnine

Cat. No.: B1612188
CAS No.: 5878-33-1
M. Wt: 542.7 g/mol
InChI Key: GERIGMSHTUAXSI-JGOYBSABSA-N
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Description

Contextualization within Tropane (B1204802) Alkaloid Research

Research into tropane alkaloids has a long and rich history, driven by the potent biological activities of its members. nih.gov The field has evolved from simple extraction and identification of these compounds to complex studies of their biosynthesis, chemical synthesis, and pharmacological mechanisms. mdpi.comnih.gov Early research focused on isolating and characterizing the primary alkaloids such as hyoscyamine (B1674123) and atropine (B194438). nih.gov More recent research has expanded to include the investigation of minor and structurally more complex alkaloids, including the dimeric forms. mdpi.com The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the structural elucidation of these intricate molecules. mdpi.com

Historical Perspectives on Tropane Alkaloid Investigation and Discovery

The investigation of tropane alkaloids began in the 19th century with the isolation of atropine from Atropa belladonna by the German pharmacist H. F. G. Mein in 1832, although his findings were not published. nih.gov A year later, P. L. Geiger and O. Hesse independently published their isolation of atropine. nih.gov The structural relationship between atropine and hyoscyamine was later elucidated, revealing that they are stereoisomers and that their hydrolysis yields tropic acid and tropine (B42219). nih.gov

The discovery of dimeric tropane alkaloids, such as belladonnine (B1216146), followed the characterization of the simpler monomeric compounds. drugfuture.com It was observed that belladonnine is often formed during the extraction process of other alkaloids. drugfuture.com For instance, prolonged heating of hyoscyamine can lead to the formation of this dimer. mdpi.com Belladonnine itself is found in the dried roots of Mandragora species, but not in the fresh roots.

Classification and Structural Relationship of alpha-Belladonnine within the Dimeric Tropane Alkaloid Subclass

Tropane alkaloids can be classified based on their chemical structure. A significant subclass is the dimeric tropane alkaloids, which are molecules formed by the combination of two tropane alkaloid units. nih.gov this compound is a prominent member of this subclass.

Structurally, this compound is a dimer formed from the esterification of two tropine molecules with isatropic acid. mdpi.com Isatropic acid is itself a dimer of atropic acid, which can be formed via the dehydration of tropic acid. mdpi.com The formation of this compound is understood to occur through the dimerization of apoatropine (B194451), which is the anhydride (B1165640) of atropine. wikipedia.org This dimerization can be induced by factors such as heat. mdpi.com

The structural complexity of this compound, with its multiple stereocenters, gives rise to different isomers, including alpha- and beta-belladonnine.

Detailed Research Findings

The chemical properties of this compound have been characterized through various analytical methods. These findings are crucial for its identification and for understanding its chemical behavior.

PropertyValue
Molecular FormulaC34H42N2O4
Molecular Weight542.7 g/mol
AppearanceCrystals from ethyl acetate (B1210297)
Melting Point129°C
SolubilitySoluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water and petroleum ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42N2O4 B1612188 alpha-Belladonnine CAS No. 5878-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIGMSHTUAXSI-JGOYBSABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5878-33-1
Record name Belladonnine, alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 1,2,3,4-tetrahydro-1-phenylnaphthalene-1,4-dicarboxylate
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Record name BELLADONNINE, .ALPHA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN20J444R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Natural Distribution of Alpha Belladonnine

Identification in Solanaceae Species

The occurrence of alpha-belladonnine has been documented in several species of the Solanaceae family, a plant family that also includes tomatoes, potatoes, and eggplants. gbif.orgwikipedia.org

Atropa belladonna

Commonly known as deadly nightshade, Atropa belladonna is a well-known producer of tropane (B1204802) alkaloids. gbif.orgwikipedia.org Research has confirmed the presence of this compound in this species. researchgate.netresearchgate.net It is found in various parts of the plant, including the leaves, alongside other alkaloids such as tropine (B42219), norhyoscyamine, apoatropine (B194451), hyoscyamine (B1674123), and scopolamine (B1681570). researchgate.netresearchgate.net While hyoscyamine and scopolamine are typically the most abundant alkaloids, this compound is a consistent, albeit minor, constituent of the plant's alkaloid profile. researchgate.netresearchgate.net

Datura stramonium

Datura stramonium, commonly known as jimsonweed, is another member of the Solanaceae family that contains this compound. neocities.orgresearchgate.net It is listed as one of the more than 70 alkaloids identified in various parts of the plant. researchgate.net The alkaloid profile of D. stramonium is complex and includes major alkaloids like hyoscyamine and scopolamine, with this compound present as a minor component. researchgate.netmdpi.com

Physochlaina physaloides

Physochlaina physaloides, a perennial herb found in regions of China, Kazakhstan, Mongolia, and Siberia, has been identified as a source of this compound. wikipedia.orgnih.gov Studies of the whole plant have revealed the presence of both α-belladonnine and its isomer, β-belladonnine, among a range of other tropane alkaloids including cuscohygrine, anisodamine (B1666042), L-hyoscyamine, atropine (B194438), and scopolamine. wikipedia.orgglobalresearchonline.netwho.int

Factors Influencing Natural Accumulation and Variability

The concentration of this compound and other tropane alkaloids in plants is not static. It is influenced by a variety of internal and external factors. numberanalytics.commdpi.com

Influence of Plant Organ and Developmental Stage on this compound Content

The distribution and concentration of tropane alkaloids, including this compound, can vary significantly between different organs of the same plant and throughout its life cycle. numberanalytics.comnih.gov

Table 1: Distribution of Tropane Alkaloids in Atropa belladonna

Plant PartTotal Tropane Alkaloid Content (%)Key Alkaloids Present
Rootsup to 1.3%Hyoscyamine, Scopolamine, Atropine, Belladonnine (B1216146), Cuscohygrine
Leaves1.2%Hyoscyamine, Scopolamine, Atropine, Belladonnine, Apoatropine, Norhyoscyamine
Stalks0.65%Hyoscyamine, Scopolamine, Atropine
Flowers0.6%Hyoscyamine, Scopolamine, Atropine
Ripe Berries0.7%Hyoscyamine, Scopolamine, Atropine
Seeds0.4%Hyoscyamine, Scopolamine, Atropine

Source: gbif.orgwikipedia.org

Environmental and Genetic Factors Affecting this compound Production

The synthesis and accumulation of secondary metabolites like this compound are significantly influenced by the plant's environment and genetic makeup. nih.govd-nb.info

Environmental Factors:

Light, Temperature, and Soil Conditions: These external factors can significantly affect the processes associated with plant growth and the ability to synthesize secondary metabolites. nih.gov For instance, higher temperatures have been shown to result in higher alkaloid content in some species. nih.gov In Datura stramonium, water availability in the soil has been studied for its impact on tropane alkaloid metabolism. nih.gov

Nutrient Availability: The application of fertilizers can influence alkaloid production. For example, nitrogen fertilization has been shown to increase leaf and root yields and the content of leaf and root alkaloids in Atropa belladonna. researchgate.net

Genetic Factors:

Genetic Predisposition: The genetic makeup of a plant is a primary determinant of its alkaloid profile. numberanalytics.comnih.govxiahepublishing.com Different species, and even different varieties or cultivars of the same species, can produce varying profiles of tropane alkaloids. mdpi.com The biosynthesis of these alkaloids is genetically regulated, although it can be influenced by environmental conditions. researchgate.net

Advanced Methodologies for the Isolation and Purification of Alpha Belladonnine

Strategies for Extraction from Botanical Matrices

The initial step in isolating alpha-belladonnine involves its extraction from the plant material, typically the leaves, roots, or stems of species like Atropa belladonna. extractionmagazine.comresearchgate.net The selection and optimization of the extraction method are critical for maximizing the yield of the target dimeric alkaloid while minimizing the co-extraction of interfering substances.

Conventional solid-liquid extraction using organic solvents remains a foundational technique for obtaining tropane (B1204802) alkaloids. The process leverages the solubility of alkaloids, which is highly dependent on the pH of the extraction medium. A common strategy involves an initial acid-base extraction. extractionmagazine.com The plant material is first macerated in an acidified aqueous solution (pH ~2), which protonates the amine groups of the alkaloids, converting them into their water-soluble salt forms. extractionmagazine.com Following the removal of the solid plant matrix, the acidic aqueous extract is basified (pH 8-10) to deprotonate the alkaloids, rendering them soluble in organic solvents for a subsequent liquid-liquid extraction step. extractionmagazine.comresearchgate.net

The choice of solvent system is paramount for achieving high extraction efficiency. Research into the extraction of related tropane alkaloids from Atropa belladonna provides insight into effective solvent mixtures. One optimized system, known as Kamada solvent, is a mixture of chloroform-methanol-ammonia (15:15:1, v/v/v). researchgate.net This combination was found to be highly effective for extracting atropine (B194438), a monomeric precursor to belladonnine (B1216146). Another approach utilizes an acidified methanol (B129727) and water mixture for the initial extraction. food.gov.uk The optimization of parameters such as particle size, extraction time, and solvent-to-material ratio is crucial for maximizing yield. researchgate.net For instance, an optimized process for atropine used a particle size of less than 350 µm and a solvent-to-material ratio of 15.08 mL/g. researchgate.net

Table 1: Comparison of Solvent Systems for Tropane Alkaloid Extraction

Solvent SystemPlant Source / Target AlkaloidKey ParametersReported Efficiency/FindingReference
Chloroform-Methanol-Ammonia (15:15:1 v/v/v)Atropa belladonna (stem and leaves) / AtropineParticle size < 350 µm; Time: 23.95 min; Ratio: 15.08 mL/gAchieved an extraction percentage of 6.81%. researchgate.net researchgate.net
0.1 M Hydrochloric acid / 70% Ethanol (1:1)Datura metel / Hyoscyamine (B1674123) & Scopolamine (B1681570)Heated to 60 °C in a water bath.Yielded maximum recovery of the target alkaloids. mdpi.com mdpi.com
Acidified Methanol and WaterGeneral / Tropane AlkaloidsFollowed by solid-phase extraction cleanup.Standard procedure used in monitoring studies. food.gov.uk food.gov.uk
Aqueous Acidic Solution (pH ~2) followed by organic solventGeneral / AlkaloidsMulti-step acid-base extraction.A general, effective method for separating alkaloids from hydrophilic impurities. extractionmagazine.com extractionmagazine.com

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several emerging technologies are being applied to the extraction of bioactive plant compounds. frontiersin.orgmdpi.com These "green" extraction techniques offer enhanced efficiency and are more environmentally benign. frontiersin.orgnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to induce cavitation in the solvent, creating microbubbles that collapse near the cell walls of the plant material. This process generates high localized pressure and temperature, disrupting the cell structure and enhancing the penetration of the solvent, thereby accelerating mass transfer. nih.govnih.gov UAE has been successfully optimized for atropine extraction from A. belladonna, significantly improving yields compared to traditional methods. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant cells. frontiersin.org This rapid, localized heating causes a buildup of internal pressure that ruptures the cell walls, releasing the target compounds into the solvent. frontiersin.orgmdpi.com

Supercritical Fluid Extraction (SFE) uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. frontiersin.org In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE is highly selective and the solvent can be easily removed by depressurization, leaving a solvent-free extract. frontiersin.orgshimadzu.eu

Solvent-Based Extraction Optimization

Chromatographic Techniques for High-Purity Isolation

Following initial extraction, the crude extract contains a complex mixture of alkaloids and other plant metabolites. Achieving high purity for this compound necessitates the use of advanced chromatographic techniques capable of resolving structurally similar compounds. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone of modern purification, allowing for the isolation of specific compounds from a complex mixture in sufficient quantities for further analysis. waters.com The process involves scaling up an analytical HPLC method to a larger column with a higher loading capacity. waters.comresearchgate.net

The development of a preparative method typically begins with analytical scale experiments to optimize the separation conditions, including the mobile phase composition and gradient. waters.comresearchgate.net For tropane alkaloids, reversed-phase chromatography using C18-functionalized silica (B1680970) columns is commonly employed. mdpi.comresearchgate.net A typical mobile phase might consist of an aqueous buffer and an organic modifier like methanol or acetonitrile (B52724). researchgate.net Given the stereochemical complexity of tropane alkaloids, chiral stationary phases (CSPs) can be essential for separating enantiomers or diastereomers. mdpi.compensoft.net For example, a CHIRALPAK-AY3 column has been used effectively to separate the enantiomers of atropine. mdpi.com

Once the analytical separation is optimized, the method is scaled up to a preparative column. This requires adjusting the flow rate and injection volume to accommodate the larger column dimensions while maintaining resolution. waters.com The separated compounds are monitored by a detector (e.g., UV-Vis or Mass Spectrometry), and a fraction collector is used to selectively collect the peak corresponding to this compound. tarosdiscovery.comshimadzu.com

Before proceeding to high-cost, high-resolution techniques like Prep-HPLC, the crude extract is often pre-purified or enriched using various adsorbents and resins. This enrichment step removes a significant portion of impurities, improving the efficiency and lifespan of the preparative column.

Silica Gel and Sephadex Chromatography: Traditional column chromatography using silica gel is a common initial purification step for alkaloid extracts. mdpi.comnih.gov Separation is based on polarity, with different solvent systems used to elute fractions of increasing polarity. Size-exclusion chromatography, often using Sephadex resins, can also be employed to separate compounds based on their molecular size, which is particularly useful for separating dimeric alkaloids from monomeric ones. mdpi.com

Solid-Phase Extraction (SPE): SPE is a rapid and effective cleanup technique. For alkaloids, which are basic compounds containing amine groups, strong cation-exchange (SCX) cartridges are particularly effective. food.gov.ukpensoft.net The crude extract is loaded onto the SCX sorbent, which retains the protonated alkaloids. Non-basic impurities are washed away, and the purified alkaloids are then eluted by changing the pH or ionic strength of the eluting solvent. pensoft.net

Macroporous Resins: These synthetic polymers offer high adsorption capacity and selectivity for enriching target compounds from large volumes of crude extract. yydbzz.com Various types of macroporous resins have been tested for their ability to enrich alkaloids. yydbzz.com Their performance is influenced by factors such as surface area, pore size, and surface chemistry. After adsorbing the alkaloids from the extract, the resin is washed, and the enriched compounds are desorbed with a suitable solvent.

Table 2: Adsorbents and Resins for Alkaloid Purification and Enrichment

Resin/Adsorbent TypeMechanismApplication in Alkaloid PurificationReference
Silica GelAdsorption (Polarity)Widely used for initial column chromatography of crude alkaloid extracts. mdpi.comnih.gov mdpi.comnih.gov
Sephadex (e.g., LH-20)Size Exclusion / AdsorptionUsed for separating alkaloids based on molecular size and for removing pigments. mdpi.com mdpi.com
Strong Cation-Exchange (SCX)Ion ExchangeIdeal for solid-phase extraction (SPE) cleanup of basic alkaloids from crude extracts. food.gov.ukpensoft.net food.gov.ukpensoft.net
Macroporous Resins (e.g., HPD 400, NKA-II)Adsorption (Hydrophobic/van der Waals forces)Used for enriching total alkaloids from large volumes of dilute extract, demonstrating high adsorption and desorption capacities. yydbzz.com yydbzz.com
Reversed-Phase Silica (C18)Partition (Hydrophobicity)The standard stationary phase for analytical and preparative HPLC of tropane alkaloids. mdpi.comresearchgate.net mdpi.comresearchgate.net
Chiral Stationary Phases (e.g., CHIRALPAK)Chiral RecognitionEssential for the separation of stereoisomers (enantiomers/diastereomers) in HPLC. mdpi.compensoft.net mdpi.compensoft.net

Sophisticated Analytical Approaches for Structural Elucidation and Quantification of Alpha Belladonnine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. ox.ac.uk For complex molecules like alpha-belladonnine, advanced NMR techniques are indispensable. numberanalytics.com

High-Field NMR and Advanced 2D Experiments

High-field NMR spectrometers offer superior sensitivity and resolution, which are crucial for analyzing complex mixtures and low-concentration analytes like tropane (B1204802) alkaloids. nih.gov Modern NMR analysis of such compounds routinely employs a suite of one-dimensional (1D) and two-dimensional (2D) experiments. researchgate.net

2D NMR experiments are fundamental for establishing the structural framework of this compound. These experiments produce a 2D frequency correlation map that reveals through-bond or through-space couplings. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). libretexts.org It is instrumental in tracing the proton-proton connectivity within the tropane skeleton and the ester side chains of this compound. The pulse sequence for a basic COSY experiment consists of a 90° RF pulse, an evolution time (t₁), and a second 90° pulse before the acquisition period (t₂). libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. mdpi.com It is invaluable for assigning the carbon signals in the this compound structure by linking them to their corresponding, more easily assigned, proton resonances. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. nmrsoft.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons over longer ranges (typically 2-4 bonds). ox.ac.uk This is critical for connecting different spin systems identified by COSY and for assigning quaternary carbons, which lack directly attached protons. For instance, correlations from the hydroxyl protons can help link different fragments of the molecule. ox.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, revealing through-space correlations. harvard.edu This information is vital for determining the stereochemistry of this compound.

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and relative configuration of the this compound molecule. mdpi.com

Hyphenated LC-NMR and SPE-NMR Techniques

The analysis of complex plant extracts containing this compound is significantly enhanced by hyphenating High-Performance Liquid Chromatography (HPLC) with NMR (LC-NMR). mdpi.comsemanticscholar.org This powerful combination merges the separation capabilities of HPLC with the detailed structural information provided by NMR. researchgate.netglobalresearchonline.net

LC-NMR experiments can be performed in several modes:

On-flow mode: The eluent from the HPLC column flows directly through the NMR flow cell for continuous analysis.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments. mdpi.com

Loop storage: Peaks of interest are collected and stored in loops for subsequent, offline NMR analysis. uchile.cl This allows for extensive NMR measurements on multiple separated fractions without the time constraints of an ongoing chromatographic run. uchile.cl

Solid-Phase Extraction (SPE)-NMR: This approach involves trapping the analyte from the HPLC eluent onto an SPE cartridge. researchgate.netuchile.cl The trapped compound is then eluted with a deuterated solvent directly into the NMR probe. This method is particularly useful for concentrating minor components and removing interfering protonated solvents, thereby enhancing sensitivity. researchgate.netresearchgate.net

A study on isomeric tropane alkaloids from Schizanthus grahamii successfully utilized both loop storage and HPLC-UV-MS/SPE-NMR setups to unambiguously identify the compounds. researchgate.netuchile.cl The use of an SPE unit for post-column analyte trapping, followed by elution into a cryogenically cooled flow-probe, significantly improved NMR sensitivity. researchgate.net

Applications of Cryogenic Flow Probes and Covariance NMR

Sensitivity is a major challenge in NMR, especially for low-concentration analytes. nih.gov The development of cryogenic NMR probes has been a significant advancement, offering a substantial increase in signal-to-noise ratio (up to four-fold) by cooling the probe electronics to very low temperatures. nih.govresearchgate.netnih.gov This enhancement is particularly beneficial for LC-NMR and SPE-NMR applications, enabling the analysis of very small amounts of material. semanticscholar.orgresearchgate.net Studies have demonstrated that cryogenic probes can reduce data acquisition times by a factor of 12 to 16 for a comparable signal-to-noise ratio in small samples. researchgate.net

Covariance NMR is a processing technique that generates a homonuclear correlation spectrum (e.g., ¹³C-¹³C) from a pair of heteronuclear 2D spectra, such as HSQC and HMBC. This method can reveal carbon-carbon connectivities with the high sensitivity of the proton-detected experiments, providing powerful data for tracing the carbon skeleton of a molecule like this compound. researchgate.net

Mass Spectrometry (MS) for Comprehensive Characterization

Mass spectrometry is a crucial technique for the analysis of tropane alkaloids, providing information on molecular weight and fragmentation patterns that aid in structural confirmation and quantification. researchgate.netresearchgate.net Hyphenated MS techniques are particularly powerful. researchgate.net

Electrospray Ionization Time-of-Flight Mass Spectrometry (CE-ESI-TOF-MS)

Capillary Electrophoresis (CE) coupled with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) mass analyzer is a highly effective method for the analysis of ionizable compounds like alkaloids. researchgate.netnih.gov CE offers high separation efficiency, while TOF-MS provides high mass accuracy and resolution, allowing for the determination of elemental compositions. nih.govresearchgate.net

A study on Atropa belladonna leaf extract developed a rapid CE-ESI-TOF-MS method for the simultaneous identification of several tropane alkaloids, including belladonnine (B1216146). nih.govresearchgate.net The optimal separation was achieved using an alkaline buffer (60 mM ammonium (B1175870) acetate (B1210297) at pH 8.5 with 5% isopropanol). nih.govresearchgate.net The high sensitivity, mass accuracy, and true isotopic pattern provided by the TOF analyzer enabled the confident identification of a wide range of tropane alkaloids in the extract. nih.govchemfaces.com

Table 1: Tropane Alkaloids Identified in Atropa belladonna by CE-ESI-TOF-MS nih.govresearchgate.net

Compound
Tropine (B42219)
Belladonnine
Norhyoscyamine
Apoatropine (B194451)
Hyoscyamine (B1674123)
6β-hydroxyhyoscyamine
Scopolamine (B1681570)

Ion Trap Mass Spectrometry (CE-ESI-IT-MS) and Tandem MS (LC-MS/MS)

Ion Trap (IT) mass spectrometers can perform multiple stages of fragmentation (MSⁿ), providing detailed structural information. When coupled with CE-ESI, this technique (CE-ESI-IT-MS) can be used to differentiate between isomers. In the analysis of Atropa belladonna, CE-ESI-IT-MS was used to investigate the potential presence of littorine, an isomer of hyoscyamine. nih.govresearchgate.net The fragmentation patterns generated in the ion trap are crucial for distinguishing between closely related structures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative analysis of trace-level compounds in complex matrices. wur.nlnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of a triple quadrupole or similar tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For tropane alkaloids like this compound (a dimer of apoatropine), specific precursor-to-product ion transitions are monitored. For instance, in the analysis of atropine (B194438) and scopolamine, common transitions monitored are m/z 290.2 → 124 and m/z 304.2 → 138, respectively. wur.nl This high selectivity minimizes matrix interference and allows for very low limits of detection and quantification. nih.gov

Table 2: Example LC-MS/MS Parameters for Tropane Alkaloid Analysis wur.nlwur.nl

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Atropine290.2 / 290.3124 / 124.293 / 93.2
Scopolamine304.2 / 304.3138156 / 156.1

Note: Specific ion values may vary slightly based on instrumentation and analytical conditions.

These advanced MS techniques, particularly when hyphenated with high-performance separation methods, provide the necessary tools for the comprehensive characterization and sensitive quantification of this compound in various samples.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Spatial Profiling

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a revolutionary technique for the rapid, high-throughput chemical profiling of biological samples with minimal to no sample preparation. This ambient ionization method allows for the direct analysis of samples in their native state, making it exceptionally well-suited for the spatial profiling of this compound within plant tissues.

In a typical DART-MS analysis, a heated stream of inert gas, such as helium or nitrogen, containing metastable atoms or molecules, is directed at the sample surface. The excited gas desorbs and ionizes analyte molecules from the surface, which are then drawn into the mass spectrometer for analysis. This process is nearly instantaneous and can be performed in the open atmosphere. jeol.combg.ac.rs

Research has demonstrated the utility of DART-MS for the direct chemical fingerprinting of tropane alkaloids in various plant parts. Studies on Datura and Atropa species have successfully used DART-MS to analyze intact seeds and hairy root cultures. squarespace.comnih.gov For instance, by simply holding a plant part, such as a seed or root, in the DART ion source, a comprehensive mass spectrum of its chemical constituents, including alkaloids like belladonnine, can be obtained. mdpi.comnih.gov This approach allows researchers to rapidly screen different tissues (e.g., roots, seeds, leaves) to determine the spatial distribution and relative abundance of specific alkaloids. rsc.org

The technique's power is further enhanced when coupled with high-resolution mass spectrometry (HR-MS), which provides accurate mass measurements, enabling the determination of elemental compositions and tentative identification of compounds like belladonnine (C₃₄H₄₂N₂O₄). squarespace.com Advanced methods such as Laser Ablation DART Imaging (LADI-MS) have also been developed, combining the spatial precision of laser ablation with the rapid ionization of DART to create detailed chemical maps of analyte distribution across a tissue section. mdpi.com This provides an unprecedented view of the localization of this compound and other alkaloids within the plant's anatomy.

Advanced Chromatographic and Electrophoretic Separations

High-Performance Liquid Chromatography (HPLC) coupled with UV and MS Detection

High-Performance Liquid Chromatography (HPLC) is the most frequently utilized separation technique for the analysis of tropane alkaloids. researchgate.net Its versatility, reproducibility, and ability to couple with various detectors make it the cornerstone of quantitative analysis for compounds like this compound.

HPLC methods for tropane alkaloids predominantly use reversed-phase columns, most commonly C18. asianpubs.orgufrgs.brdoaj.org The separation is achieved by optimizing the mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase, often acidified with trifluoroacetic acid or containing a buffer to ensure the alkaloids are in their ionized form, which improves peak shape and retention. ufrgs.brdoaj.org

UV Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of alkaloids that possess a suitable chromophore. For tropane alkaloids, detection is often performed at low wavelengths, around 210-240 nm. ufrgs.br While reliable for quantification, UV detection lacks the specificity required for unambiguous identification in complex mixtures, as different compounds may have similar retention times and UV spectra. mdpi.com

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a significant leap in analytical capability. measurlabs.com MS detection offers unparalleled selectivity and sensitivity, allowing for the definitive identification of co-eluting peaks based on their unique mass-to-charge ratios (m/z). researchgate.net Techniques like electrospray ionization (ESI) are standard interfaces for HPLC-MS, as they are well-suited for ionizable compounds like alkaloids. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide accurate mass data, which is critical for confirming the elemental composition of this compound and distinguishing it from other isobaric compounds. researchgate.netnih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that serve as a structural fingerprint for unequivocal identification. mdpi.comchromatographyonline.com

Table 1: Exemplary HPLC Conditions for Tropane Alkaloid Analysis

Parameter Condition 1 Condition 2
Column C18, 5 µm, 4.6 x 250 mm asianpubs.org C18 ufrgs.brdoaj.org

| Mobile Phase | A: 0.05% Phosphoric Acid B: Methanol (B129727) (Gradient) asianpubs.org | A: Water with Trifluoroacetic Acid B: Acetonitrile (Gradient) ufrgs.brdoaj.org | | Flow Rate | 1.0 mL/min asianpubs.org | 0.7 mL/min ufrgs.br | | Detection | UV (Diode Array Detector) ufrgs.br | MS (e.g., ESI-TOF) researchgate.net | | Wavelength | 210 nm ufrgs.brdoaj.org | N/A |

Capillary Electrophoresis and Non-Aqueous Capillary Electrophoresis

Capillary Electrophoresis (CE) has proven to be a powerful analytical tool for separating tropane alkaloids, offering high separation efficiency, short analysis times, and low consumption of reagents. researchgate.netnih.gov The technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. Since alkaloids are basic compounds, they are readily protonated in acidic buffer systems, making them ideal candidates for CE analysis.

A key application of CE in this context is its coupling with mass spectrometry (CE-MS). One study successfully developed a CE-electrospray ionization-time-of-flight-mass spectrometry (CE-ESI-TOF-MS) method to characterize tropane alkaloids in Atropa belladonna leaf extracts. researchgate.net Using an alkaline buffer (60 mM ammonium acetate, pH 8.5), the method simultaneously identified several compounds, including belladonnine, demonstrating the high resolving power and identification capabilities of the technique. researchgate.net

Non-Aqueous Capillary Electrophoresis (NACE): NACE is a sub-technique of CE where the aqueous background electrolyte (BGE) is replaced with an organic solvent or a mixture of organic solvents, such as methanol and acetonitrile. sonar.chontosight.ainih.gov This approach offers several advantages, including the ability to analyze compounds poorly soluble in water and providing different separation selectivities compared to aqueous systems. nih.gov For tropane alkaloids, NACE can critically alter migration times and efficiency. Research has shown that the composition of the methanol/acetonitrile mixture and the nature of the electrolyte can be manipulated to optimize separation. sonar.ch A significant finding was the ability to invert the migration order of positional isomers, such as hyoscyamine and littorine, by using trifluoroacetic acid in the non-aqueous medium, a feat that can be challenging in conventional HPLC or aqueous CE. sonar.ch This demonstrates the unique selectivity that NACE offers for the structural elucidation of closely related alkaloids.

Table 2: Capillary Electrophoresis Parameters for Tropane Alkaloid Separation

Parameter Aqueous CE Example researchgate.net Non-Aqueous CE (NACE) Example sonar.ch
Technique CE-ESI-TOF-MS NACE-UV
Background Electrolyte (BGE) 60 mM Ammonium Acetate (pH 8.5) in water with 5% isopropanol Electrolyte (e.g., trifluoroacetic acid) in Methanol/Acetonitrile mixture
Capillary Uncoated fused-silica Uncoated fused-silica
Separation Voltage 25 kV Not specified
Detection ESI-TOF-MS UV

Biosynthetic Pathways and Chemical Derivations of Alpha Belladonnine

Elucidation of Precursor Incorporation into alpha-Belladonnine

The structure of this compound, an ester composed of two tropine (B42219) units linked by a dicarboxylic acid, points directly to its constituent precursors. mdpi.com Research has focused on identifying the monomeric alkaloids that undergo transformation and the specific chemical moieties that participate in the dimerization process.

This compound is structurally defined as a diester of the tropane (B1204802) alcohol, tropine, and a tetrahydronaphthalene dicarboxylic acid known as isatropic acid. mdpi.com The final structure consists of two tropine molecules, each esterified to one of the two carboxylic acid groups of the isatropic acid core. This fundamental composition dictates that both tropine and isatropic acid are the immediate building blocks required for the assembly of the dimeric alkaloid.

The precursors to this compound are themselves derived from other primary tropane alkaloids. Hyoscyamine (B1674123), a major alkaloid in plants like Atropa belladonna, serves as a key starting point. researchgate.netuomustansiriyah.edu.iq Through dehydration, hyoscyamine or its racemate, atropine (B194438), loses a molecule of water to form apoatropine (B194451). researchgate.net This process converts the tropic acid moiety of hyoscyamine into an atropic acid (2-phenylprop-2-enoic acid) residue, which contains a reactive double bond. researchgate.net

It is proposed that isatropic acid is formed from the dimerization of atropic acid. mdpi.comnih.gov This dimerization can be initiated by factors such as light or heat. researchgate.netmdpi.comnih.gov Specifically, two molecules of apoatropine can dimerize, a reaction driven by the reactivity of the double bond in the atropic acid portion of the molecule. researchgate.net Prolonged heating of hyoscyamine has also been shown to produce the belladonnine (B1216146) dimer, supporting the role of thermal processes in its formation. mdpi.comnih.gov Therefore, hyoscyamine is considered a precursor, with atropic acid (via apoatropine) acting as the crucial intermediate that undergoes dimerization.

Isotope-labeling studies are a fundamental tool for elucidating biosynthetic pathways in plants. scribd.comnih.gov While direct labeling studies focusing specifically on the artifactual formation of this compound are not extensively documented, the biosynthesis of its monomeric precursors, tropine and tropic acid, has been investigated using these methods.

Feeding studies in tropane alkaloid-producing plants have utilized labeled precursors to trace their incorporation into the final molecules. For instance, labeled ornithine has been used to demonstrate its role as a precursor to the tropane ring system found in tropine. uomustansiriyah.edu.iqresearchgate.net Similarly, the tropic acid portion of hyoscyamine is known to derive from the amino acid phenylalanine. extrasynthese.com Such studies, which track the metabolic fate of isotopically labeled compounds (e.g., containing ¹⁴C, ³H, ¹³C, or ¹⁵N), allow researchers to map the sequence of biochemical reactions and identify key intermediates. nih.govrsc.org By delineating the pathways for tropine and hyoscyamine, these studies indirectly clarify the origin of the building blocks that ultimately form this compound. researchgate.net

Investigation of Atropic Acid and Hyoscyamine as Biosynthetic Intermediates

Proposed Dimerization Mechanisms

The formation of this compound from its monomeric precursor, apoatropine, is driven by the chemical reactivity of the atropic acid residue. Several non-enzymatic mechanisms have been proposed to explain this dimerization, primarily involving cycloaddition reactions.

One proposed mechanism for the formation of belladonnine is a Diels-Alder type cyclization. rsc.org The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and an alkene (dienophile) to form a cyclohexene (B86901) ring. wikipedia.org In the context of belladonnine formation, the atropic acid residue of one apoatropine molecule can act as the diene, while the double bond of a second atropic acid residue serves as the dienophile. This [4+2] cycloaddition provides a plausible route to the tetrahydronaphthalene skeleton of isatropic acid, which constitutes the central core of the belladonnine dimer. rsc.org This type of spontaneous dimerization is noted to occur in tropane alkaloids that are substituted with a tropic acid residue. rsc.org

The dimerization of atropic acid to form isatropic acid is thought to be facilitated by external energy sources like light and heat. mdpi.comnih.gov

Photodimerization : It has been proposed that isatropic acid can be formed via the photodimerization of atropic acid. mdpi.comnih.gov This process likely involves a [2+2] photocycloaddition, a reaction known to occur in other plant species containing cinnamic acid and related compounds, leading to the formation of a cyclobutane (B1203170) ring. rsc.orgresearchgate.net Such photo-induced cycloadditions are dependent on the unsaturation present in the organic acid substituent of the tropane alkaloid. rsc.org

Thermal-Induced Dimerization : The formation of belladonnine is also favored by increased temperatures. researchgate.net Reports indicate that prolonged heating of hyoscyamine can lead to the production of the dimer, suggesting a thermally induced pathway. mdpi.comnih.gov This process likely proceeds through the initial dehydration of hyoscyamine to apoatropine, followed by the thermal dimerization of the atropic acid moiety.

Diels-Alder Type Cyclization in the Formation of Dimeric Tropane Alkaloids

Genetic and Molecular Regulation of this compound Biosynthesis

The production of tropane alkaloids, including the precursors to this compound, is a complex process that is tightly regulated at the genetic and molecular level. Alkaloid biosynthesis in plants such as Atropa belladonna is genetically controlled but can also be influenced by various external factors. researchgate.net Research into the molecular underpinnings of this regulation aims to understand and potentially manipulate the production of these valuable compounds. researchgate.netresearchgate.net

The advent of high-throughput 'omics' technologies has revolutionized the study of plant secondary metabolism. Transcriptomic (analysis of the complete set of RNA transcripts) and proteomic (analysis of the entire protein content) studies have been instrumental in identifying the enzymes and corresponding genes involved in the tropane alkaloid biosynthetic pathway.

In Atropa belladonna, the primary source of belladonnine, a de novo transcriptome assembly was developed to facilitate a greater understanding of tropane alkaloid biosynthesis. researchgate.netnih.gov By searching this transcriptome assembly with known tropane alkaloid biosynthetic enzyme sequences, researchers have identified highly homologous unigenes, effectively cataloging the genetic toolkit for this pathway in deadly nightshade. nih.gov Several of the enzymes crucial for synthesizing the precursor molecules of belladonnine have been characterized, with studies consistently showing that their corresponding transcripts and proteins accumulate preferentially in the roots, the main site of synthesis. nih.gov

The complete biosynthetic pathway for medicinal tropane alkaloids like hyoscyamine (a precursor to belladonnine) involves at least thirteen enzymes, starting from the amino acids ornithine and phenylalanine. nih.gov Key enzymes identified and analyzed through transcriptomic and proteomic approaches are detailed in the table below.

Table 1: Key Biosynthetic Enzymes in the Tropane Alkaloid Pathway Identified through Transcriptomic and Proteomic Analyses This table summarizes key enzymes, their functions, and the genes that encode them, which have been identified or studied using transcriptomic and proteomic methods in tropane alkaloid-producing plants.

Enzyme Gene Symbol Function Analytical Approach Mentioned
Putrescine N-methyltransferase PMT Catalyzes the N-methylation of putrescine, a key step in the tropane ring formation. nih.govmdpi.com Transcriptomics, Gene Expression Analysis mdpi.comresearchgate.net
N-methylputrescine oxidase MPO Oxidizes N-methylputrescine. nih.gov Transcriptome Assembly nih.gov
Type III polyketide synthase PYKS Involved in the formation of the tropinone (B130398) core. nih.gov Transcriptome Assembly nih.gov
Tropinone Reductase I TR1 Stereospecifically reduces tropinone to tropine. mdpi.comnih.gov Transcriptomics, Gene Expression Analysis mdpi.comresearchgate.net
Hyoscyamine 6β-hydroxylase H6H Catalyzes the conversion of hyoscyamine to scopolamine (B1681570). mdpi.comnih.gov Gene Expression Analysis, Gene Knockout nih.govnih.gov

Proteomic analyses, often performed in conjunction with transcriptomics, help confirm that the identified genes are translated into functional proteins. For instance, integrated transcriptome and proteome analyses of cell cultures have successfully revealed the components of alkaloid metabolism. nih.gov Similarly, quantitative proteomic techniques have been applied to study plant responses and metabolic pathway shifts under various conditions, identifying numerous differentially expressed proteins (DEPs) involved in pathways like tropane alkaloid biosynthesis. frontiersin.org

Gene expression studies provide insight into how the biosynthesis of tropane alkaloids is controlled. The expression of key biosynthetic genes is often tissue-specific and can be induced by signaling molecules known as elicitors. nih.govresearchgate.net

Methyl jasmonate (MJ), a plant growth regulator, is a well-documented elicitor of secondary metabolite production, including tropane alkaloids. mdpi.comfrontiersin.org Studies on Datura stramonium, another tropane alkaloid-producing plant, have shown that applying MJ can significantly alter the expression levels of crucial biosynthetic genes. mdpi.comnih.gov Specifically, MJ treatment has been found to enhance the expression of PMT, TR1, and H6H genes. mdpi.comresearchgate.net This upregulation of gene expression occurs predominantly in the roots, which aligns with the roots being the primary site of alkaloid synthesis. mdpi.comnih.gov The increased transcript levels of these enzymes correlate with a higher accumulation of alkaloids like atropine and scopolamine. mdpi.comresearchgate.net

Table 2: Effect of Methyl Jasmonate (MJ) on Tropane Alkaloid Biosynthetic Gene Expression in D. stramonium Roots This table summarizes the observed effects of applying the elicitor Methyl Jasmonate on the expression of key genes in the tropane alkaloid pathway.

Gene Effect of MJ Treatment Observation
PMT Enhanced Expression Upregulation of gene expression observed in roots following MJ application. mdpi.comnih.gov
TR1 Enhanced Expression Upregulation of gene expression observed in roots following MJ application. mdpi.comnih.gov

Furthermore, advances in genetic engineering have enabled direct manipulation of the tropane alkaloid pathway. A notable example is the use of the CRISPR/Cas9 gene-editing system in Atropa belladonna. nih.gov Researchers successfully disrupted the hyoscyamine 6β-hydroxylase (AbH6H) gene, which is responsible for converting hyoscyamine into other alkaloids. nih.gov In the resulting mutant plants with homozygous mutations, the downstream production of anisodamine (B1666042) and scopolamine was halted, leading to a significant increase in the accumulation of hyoscyamine. nih.gov Since hyoscyamine can be a precursor to belladonnine (via its conversion to atropic acid and subsequent dimerization), this work demonstrates a powerful strategy for redirecting metabolic flux to increase the yield of desired precursors. nih.govmdpi.com

Transcriptomic and Proteomic Analyses of Biosynthetic Enzymes

Chemoenzymatic and Semi-Synthetic Approaches to this compound Analogs

While nature provides a diverse array of alkaloids, chemical and biochemical methods can be employed to create novel analogs with potentially new or enhanced properties. Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the flexibility of organic chemistry, while semi-synthesis involves the chemical modification of a naturally occurring starting material.

The direct chemoenzymatic synthesis of this compound itself is not extensively documented, but the principles for creating its analogs are well-established through work on other complex natural products. nih.govrsc.org Such strategies could provide access to a wide range of belladonnine-like molecules. An enzymatic approach might involve:

Enzymatic Condensation: Using enzymes like Pictet-Spenglerases, which are used in the synthesis of other alkaloids like tetrahydroisoquinolines, to construct novel heterocyclic cores. rsc.org

Hydrolase-Mediated Modification: Employing hydrolases, such as lipases or proteases, for the selective acylation or deacylation of the tropine or isatropic acid moieties to introduce new functional groups. uniovi.es

Oxidoreductase Reactions: Using oxidoreductases to perform specific hydroxylations or other oxidative modifications on the alkaloid scaffold, similar to the synthesis of hydroxylated steroids or other alkaloids. nih.gov

Semi-synthesis offers a more direct route to analogs by chemically modifying the this compound molecule or its immediate precursors. Belladonnine is a dimer formed from two tropine units esterified with isatropic acid. mdpi.com Isatropic acid itself is thought to form from the photodimerization of atropic acid, which can be derived from the dehydration of tropic acid or from apoatropine. mdpi.com This suggests that analogs could be created by:

Synthesizing atropic acid derivatives and then dimerizing them to form novel isatropic acid analogs. These could then be esterified with tropine.

Using different tropane bases in the esterification step instead of tropine.

Direct chemical modification of the this compound molecule itself.

The development of semi-synthetic derivatives is a common practice in pharmaceutical chemistry to improve the properties of a natural product. A well-known example from the tropane alkaloid class is hyoscine butylbromide, a semi-synthetic derivative of scopolamine with important medicinal uses. extrasynthese.com Similar strategies could be applied to this compound to explore its structure-activity relationships and develop novel compounds.

Molecular Mechanisms of Action and Pharmacological Targets

In Silico Modeling of alpha-Belladonnine Molecular Interactions

In silico modeling, a field that uses computer simulations to study biological and chemical systems, has been instrumental in predicting the molecular behavior of this compound. This approach allows researchers to model complex interactions between this ligand and its potential protein targets, offering insights that can guide further experimental validation.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug design to understand and predict the interaction between potential drugs and their targets. researchgate.net

In the context of viral research, molecular docking studies have been performed to evaluate the binding capabilities of various natural compounds, including belladonnine (B1216146), against viral proteins. Structure-based drug design approaches have identified belladonnine as a molecule with a high affinity for both the spike glycoprotein (B1211001) of SARS-CoV-2 and its human host receptor, Angiotensin-Converting Enzyme 2 (ACE2). researchgate.netnih.govnih.govscispace.comcanberra.edu.au These computational screenings suggest that belladonnine is among the top-ranked molecules in terms of its potential to interact with these key targets in COVID-19. nih.govresearchgate.net

Further in silico analysis has explored the interaction of belladonna alkaloids with components of inflammatory signaling pathways. Molecular docking simulations suggested that these alkaloids can interfere with the TRAF2-TRADD complex, which is crucial for TNF-induced NF-κB signaling. researchgate.net

Table 1: Summary of In Silico Docking Studies for Belladonnine

Target Protein/ComplexPredicted InteractionResearch ContextCitations
SARS-CoV-2 Spike GlycoproteinHigh binding affinityAntiviral Research (COVID-19) researchgate.net, nih.gov, nih.gov, scispace.com, canberra.edu.au
Angiotensin-Converting Enzyme 2 (ACE2)High binding affinityAntiviral Research (COVID-19) researchgate.net, nih.gov, nih.gov, scispace.com, canberra.edu.au
TRAF2-TRADD ComplexInterference with complex formationAnti-inflammatory Research researchgate.net

Predicting the binding affinity between a ligand and a protein is a critical challenge in computational drug discovery. frontiersin.orgnih.gov These predictions quantify the strength of the interaction, often expressed as binding energy (e.g., in kcal/mol), where a lower value indicates a stronger, more stable interaction. mdpi.com Various computational methods, from empirical scoring functions to complex free-energy simulations, are employed for this purpose. nih.govnih.gov

Studies evaluating a range of active constituents from medicinal plants have consistently highlighted belladonnine as a molecule with one of the highest predicted binding affinities for the SARS-CoV-2 spike glycoprotein and the ACE2 receptor. researchgate.netnih.govnih.gov These results, derived from scoring functions within docking programs, suggest a strong and favorable interaction. While specific numerical binding energy values for this compound are not consistently published across these broad screening studies, its ranking implies a significant binding potential compared to other phytochemicals. researchgate.netresearchgate.net

Ligand-Protein Docking Studies with Biological Receptors

Investigation of Cellular Pathway Modulation by this compound

Beyond direct ligand-target interactions, understanding how a compound affects broader cellular processes is crucial. Gene network analysis, an in silico method, has been used to predict the biological pathways that are likely to be modulated by active compounds like belladonnine. nih.govnih.gov This analysis has confirmed that belladonnine and other active constituents from Atropa belladonna are predicted to target the same pathways that are found to be altered during certain viral infections. nih.govnih.gov

G-protein coupled receptors (GPCRs) are a vast family of cell surface receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. wikipedia.org The signaling process begins when a ligand binds to the receptor, causing a conformational change that activates an associated G-protein. wikipedia.orgbiomolther.org This initiates a cascade of molecular signals that regulate numerous physiological processes. jax.org Gene network analyses have identified G-protein coupled receptor signaling as a key pathway potentially modulated by belladonnine. researchgate.netnih.govnih.govresearchgate.net

Protein Kinase B (PKB), also known as Akt, is a pivotal kinase in signaling pathways that regulate cell survival, proliferation, and metabolism. The PKB signaling pathway is a primary target for many therapeutic investigations. Similarly, protein secretion is a fundamental cellular process responsible for transporting proteins to their correct locations. Gene network analysis has indicated that both Protein Kinase B signaling and the mechanisms of protein secretion are among the cellular pathways altered by belladonnine. researchgate.netnih.govnih.govresearchgate.net

Peptidyl-serine phosphorylation is a specific type of post-translational modification where a phosphate (B84403) group is added to a serine residue of a protein. ebi.ac.uk This process is a common mechanism for regulating protein function and is a key component of many signaling cascades. ebi.ac.uk

Nuclear transport refers to the mechanisms by which molecules, including proteins like transcription factors, move between the cell nucleus and the cytoplasm. This process is essential for gene regulation. In silico gene network analysis has confirmed that belladonnine is associated with the modulation of both peptidyl-serine phosphorylation and nuclear transport pathways. researchgate.netnih.govnih.govresearchgate.net Supporting these predictions, molecular studies have shown that belladonna alkaloids can prevent the nuclear translocation of p65, a subunit of the NF-κB transcription factor, thereby inhibiting a key step in inflammatory signaling. researchgate.net

Table 2: Cellular Pathways Predicted to be Modulated by Belladonnine

Pathway NameGeneral FunctionCitation
G-Protein Coupled Receptor SignalingSignal transduction across cell membranes researchgate.net, researchgate.net, nih.gov, nih.gov
Protein Kinase B (Akt) SignalingRegulation of cell survival, proliferation, and metabolism researchgate.net, researchgate.net, nih.gov, nih.gov
Protein SecretionTransport and release of proteins from the cell researchgate.net, researchgate.net, nih.gov, nih.gov
Peptidyl-Serine PhosphorylationPost-translational modification to regulate protein function researchgate.net, researchgate.net, nih.gov, nih.gov
Nuclear TransportMovement of molecules into and out of the cell nucleus researchgate.net, researchgate.net, researchgate.net, nih.gov, nih.gov

Influence on Apoptotic Pathways and Tumor Necrosis Factor Regulation

Currently, there is no direct scientific evidence from published studies that details the specific effects of This compound on apoptotic signaling or the regulation of Tumor Necrosis Factor (TNF). However, research on other tropane (B1204802) alkaloids offers some potential avenues for future investigation.

Apoptotic Pathways: Studies involving atropine (B194438) have revealed a dose-dependent and cell-type-specific role in apoptosis. For instance, in human corneal epithelial cells, a low concentration of atropine has been observed to potentially suppress programmed cell death. mdpi.comlifelinecelltech.com In contrast, higher concentrations can induce mitochondrion-dependent apoptosis in human corneal endothelial cells, a process involving the activation of caspases and the modulation of the Bcl-2 family of proteins. nih.govresearchgate.netresearchgate.netScopolamine (B1681570) is frequently used in research to trigger apoptosis in nerve cells, serving as a model for studying neurodegenerative conditions. mdpi.comresearchgate.netplos.orgtci-thaijo.org

Tumor Necrosis Factor (TNF) Regulation: The modulation of the pro-inflammatory cytokine TNF-α by tropane alkaloids has been documented for compounds other than this compound. Anisodamine (B1666042) , another tropane alkaloid, has demonstrated an inhibitory effect on the production of TNF-α. nih.gov Similarly, atropine has been shown to decrease plasma levels of TNF-α in response to inflammatory stimuli. nih.govresearchgate.netpjps.pk Conversely, the administration of scopolamine has been linked to an elevation of TNF-α expression within the brain. jst.go.jpjmb.or.krresearchgate.netresearchgate.net

A summary of the effects of these related compounds is provided in the table below.

Table 1: Effects of Related Tropane Alkaloids on Apoptosis and TNF-α
CompoundEffect on ApoptosisEffect on TNF-αCell/Tissue Type
AtropineSuppressive (low dose) / Inductive (high dose)ReductionCorneal cells / Plasma
ScopolamineInductiveIncreaseNeuronal cells / Brain (hippocampus)
AnisodamineNot specified in resultsInhibitionHuman peripheral blood mononuclear cells
This table summarizes findings on atropine, scopolamine, and anisodamine, as no direct data for this compound is currently available.

Modulation of Angiotensin Levels and Ion Transport Mechanisms

Specific research detailing the interaction of This compound with the renin-angiotensin system or its role in ion transport is not present in the available scientific literature. Nevertheless, studies on atropine provide a valuable comparative framework.

Angiotensin Modulation: The relationship between atropine and the renin-angiotensin system is indirect and complex. Research indicates that atropine can inhibit smooth muscle contractions induced by angiotensin II. nih.govresearchgate.net This effect is thought to be mediated through an interaction with cholinergic transmission. nih.gov It has also been observed that atropine does not block the angiotensin-induced rise in plasma cyclic GMP, suggesting the mechanism is independent of cholinergic discharge. oup.com

Ion Transport Mechanisms: Compelling evidence suggests that atropine can act as an ionophore, facilitating the transport of ions across lipid membranes. tandfonline.comtandfonline.comresearchgate.netnih.gov Laboratory experiments have shown that atropine can transport both monovalent (Na⁺, K⁺) and divalent (Mg²⁺, Ca²⁺) cations across a liquid chloroform (B151607) membrane, with a preference for the latter. tandfonline.comtandfonline.comresearchgate.netnih.gov This ionophoric capability points to a potential role for atropine in modulating membrane permeability. tandfonline.comtandfonline.comresearchgate.netnih.gov Furthermore, atropine has been found to influence intestinal ion transport by increasing the absorption of sodium and bicarbonate in the jejunum. physiology.org

The ion transport capabilities of atropine are detailed in the table below.

Table 2: Ion Transport Facilitated by Atropine
IonTransport ObservedExperimental System
Sodium (Na⁺)YesLiquid chloroform membrane
Potassium (K⁺)YesLiquid chloroform membrane
Magnesium (Mg²⁺)Yes (Higher rate than monovalent)Liquid chloroform membrane
Calcium (Ca²⁺)Yes (Higher rate than monovalent)Liquid chloroform membrane
This table is based on findings for atropine, as no direct data for this compound is currently available.

Enzyme-Targeted Research and Inhibition Studies

In Vitro Enzymatic Assays for this compound Interaction

An extensive search of scientific databases and literature yields no published reports of in vitro enzymatic assays being performed to characterize the interaction of This compound with specific enzymes.

Structural Biology Approaches to Enzyme-Ligand Complex Characterization

To date, there are no available studies on the structural biology of This compound . Research characterizing any potential enzyme-ligand complexes involving this compound using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy has not been published.

Future Directions in Alpha Belladonnine Research

Advancements in High-Throughput Screening for Novel Interactions

High-throughput screening (HTS) is set to revolutionize the discovery of new biological activities for α-belladonnine and other tropane (B1204802) alkaloids. By combining HTS with computational methods like virtual screening, researchers can rapidly test vast libraries of compounds against various biological targets. ajprd.com This approach accelerates the identification of new therapeutic applications. ajprd.com

Recent developments in screening technologies, such as fluorescence-based immunochromatographic test strips and other immunoassays, offer rapid and sensitive detection of tropane alkaloids, which can be adapted for high-throughput formats. nih.gov These methods provide a cost-effective and efficient alternative to traditional, time-consuming instrumental analyses like liquid chromatography-mass spectrometry (LC-MS). nih.gov The integration of HTS with these innovative detection techniques will enable the systematic exploration of α-belladonnine's interactions with a wide array of receptors, enzymes, and other cellular components, potentially uncovering novel pharmacological properties.

Application of Omics Technologies to Elucidate Complex Biological Roles

The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for unraveling the complex biological roles of α-belladonnine. ajprd.com These technologies provide a holistic view of the molecular processes influenced by this alkaloid.

Genomics and Transcriptomics: By analyzing the complete set of genes (genome) and their expression levels (transcriptome) in organisms exposed to α-belladonnine, researchers can identify the genetic and regulatory pathways affected by the compound. numberanalytics.com This can shed light on its mechanism of action and potential off-target effects. numberanalytics.com For instance, transcriptomic analysis of Atropa belladonna has already been instrumental in identifying genes involved in the biosynthesis of tropane alkaloids. msu.edu

Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules (metabolites), can reveal how α-belladonnine alters cellular function at the protein and metabolite levels. frontiersin.org Metabolomic studies have been crucial in identifying novel intermediates in tropane alkaloid biosynthesis, which could lead to the discovery of new derivatives with improved pharmacological profiles. ajprd.com The application of these technologies to α-belladonnine will provide a detailed picture of its metabolic fate and its impact on cellular networks.

A yeast-based platform has already demonstrated success in identifying genes for tropane alkaloid biosynthesis in Erythroxylum coca, showcasing the power of combining these technologies. pnas.org

Innovative Synthetic Strategies for Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of α-belladonnine and its biological activity is crucial for designing more potent and selective drugs. Innovative synthetic strategies are key to generating a diverse range of α-belladonnine analogs for structure-activity relationship (SAR) studies. nih.gov

Future research will likely focus on developing novel synthetic routes that allow for precise modifications of the tropane core and its substituents. This will enable a systematic investigation of how different functional groups influence the compound's pharmacological properties. Techniques like biomimetic synthesis, which mimics the natural biosynthetic pathways, could provide inspiration for new and efficient synthetic methods. msu.edu The total synthesis of complex alkaloids like haplophytine (B1203588) has highlighted the challenges and potential of such endeavors. rsc.org

By combining innovative synthesis with computational modeling, researchers can rationally design and create new α-belladonnine derivatives with enhanced therapeutic potential and reduced side effects.

Interdisciplinary Research Integrating Phytochemistry, Molecular Biology, and Computational Chemistry

The future of α-belladonnine research lies in a multidisciplinary approach that integrates the expertise of various scientific fields. The study of tropane alkaloids is already seeing a diversification with interdisciplinary trends. oup.com

Phytochemistry: The isolation and characterization of α-belladonnine and other alkaloids from their natural sources remain fundamental. mdpi.commdpi.com Advanced analytical techniques are continually improving the ability to detect and quantify these compounds. frontiersin.orgfrontiersin.org

Molecular Biology: Techniques in molecular biology are essential for understanding the genetic and enzymatic basis of α-belladonnine biosynthesis and its mode of action at the molecular level. genominfo.orgresearchgate.net The elucidation of the tropane alkaloid biosynthetic pathway in Atropa belladonna is a testament to the power of this approach. msu.edu

Computational Chemistry: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable for predicting the biological activity of α-belladonnine and its derivatives and for guiding the design of new compounds. tsu.eduymerdigital.com

By combining these disciplines, researchers can create a comprehensive understanding of α-belladonnine, from its natural origins to its molecular interactions and therapeutic potential. This integrated approach will accelerate the discovery and development of new drugs based on the unique chemical scaffold of this fascinating alkaloid.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for isolating alpha-Belladonnine from plant sources, and how can contamination risks be minimized?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC. To minimize contamination, use fresh plant material, validate solvents for purity via gas chromatography, and implement negative controls during extraction. Structural confirmation requires spectroscopic methods (NMR, MS) and comparison with reference spectra .
  • Key Considerations : Reproducibility hinges on documenting solvent ratios, temperature, and centrifugation speeds. Contamination risks arise from alkaloid co-elution; counter this with gradient elution and spiking experiments .

Q. How do researchers validate the structural identity of this compound, and what analytical discrepancies are commonly observed?

  • Methodological Answer : X-ray crystallography and 2D-NMR (e.g., COSY, HMBC) are gold standards. Common discrepancies include signal overlap in crowded spectral regions (e.g., 1.5–2.5 ppm in 1^1H-NMR) due to stereoisomers. Mitigate this by using deuterated solvents and variable-temperature NMR .
  • Data Contradiction Example : Misassignment of methylene protons as methine groups in early studies led to incorrect stereochemical models; cross-validation with NOESY resolved this .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound’s pharmacological potential?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and receptor-binding studies (e.g., radioligand displacement for muscarinic receptors). Normalize results to positive controls (e.g., atropine for anticholinergic activity) and account for solvent effects (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action in neuronal cells be systematically resolved?

  • Methodological Answer : Address contradictions by (i) replicating studies under identical conditions (e.g., cell line, passage number, serum concentration), (ii) using orthogonal assays (e.g., calcium imaging alongside patch-clamp electrophysiology), and (iii) meta-analyzing dose-response curves across publications. For example, discrepancies in IC50_{50} values may stem from differential expression of receptor subtypes; siRNA knockdown can clarify target specificity .
  • Case Study : A 2023 study attributed this compound’s neuroinhibitory effects to NMDA receptor modulation, conflicting with earlier muscarinic-focused models. Resolving this required co-immunoprecipitation and competitive binding assays .

Q. What statistical frameworks are optimal for analyzing dose-dependent synergistic effects between this compound and co-administered alkaloids?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) model or Bliss independence analysis. For non-linear interactions, apply machine learning (e.g., random forests) to identify critical concentration thresholds. Validate with isobolograms and bootstrapping to quantify uncertainty .
  • Data Interpretation Tip : Synergy at low doses but antagonism at high doses has been reported; this necessitates segmented regression or Bayesian hierarchical models .

Q. How should researchers design longitudinal in vivo studies to assess this compound’s chronic toxicity without confounding circadian effects?

  • Methodological Answer : Implement randomized block designs, stratifying animal cohorts by time-of-day dosing. Monitor plasma pharmacokinetics at fixed intervals (e.g., 0, 4, 12, 24h post-administration) and use cosinor analysis to detect circadian oscillations in clearance rates. Control for feeding cycles and light exposure .

Data Management & Reproducibility

Q. What metadata standards are critical for sharing this compound research data to ensure reproducibility?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Mandatory metadata includes:

  • Chemical : IUPAC name, InChIKey, purity (HPLC trace), storage conditions.
  • Biological : Cell line authentication (STR profiling), passage number, media batch.
  • Statistical : Raw data repositories (e.g., Zenodo), code for analysis (R/Python scripts) .

Q. How can peer reviewers critically assess methodological rigor in this compound studies?

  • Checklist for Reviewers :

  • Verify negative controls in bioassays (e.g., solvent-only groups).
  • Confirm spectral assignments match reference libraries (e.g., PubChem CID 442934).
  • Scrutinize statistical power calculations and multiplicity adjustments (e.g., Bonferroni vs. FDR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.